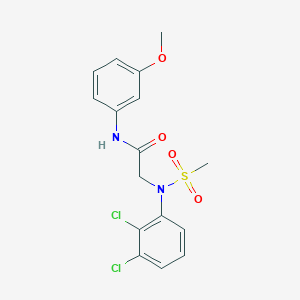

![molecular formula C12H15N3O3S B5173015 N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5173015.png)

N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide” is a chemical compound belonging to the class of nitrobenzamides, which are known for their diverse chemical reactions and potential applications in various fields, including materials science and pharmaceuticals. The presence of a nitro group (-NO2) and a carbonothioyl group (-CSNH-) in its structure suggests it might exhibit unique chemical and physical properties.

Synthesis Analysis

Synthesis of compounds similar to “N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide” typically involves the amide coupling reactions and the introduction of nitro groups to the benzene ring. Studies on related compounds show that metal complexes of nitrobenzamide derivatives can be synthesized and characterized, indicating a pathway for creating diverse derivatives through chelation (Saeed et al., 2010) (Saeed, Rashid, Ali, & Hussain, 2010).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives often features strong intermolecular interactions, such as hydrogen bonding, which can lead to various supramolecular structures. An example is the isomeric N-(iodophenyl)nitrobenzamides, which form different three-dimensional frameworks due to a combination of N-H...O, C-H...O hydrogen bonds, and other non-covalent interactions (Wardell et al., 2006) (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Reactions and Properties

The nitro group in nitrobenzamides is a key functional group that can undergo various chemical reactions, including reduction to amino derivatives or participation in nucleophilic substitution reactions. The reductive chemistry of nitro compounds to form hydroxylamines or amines is a well-documented pathway, influencing their chemical behavior and potential biological activity (Palmer et al., 1995) (Palmer, van Zijl, Denny, & Wilson, 1995).

Physical Properties Analysis

The physical properties of “N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide” and related compounds can vary widely depending on their molecular structure. Factors such as molecular weight, crystalline structure, and the presence of specific functional groups significantly influence their melting points, solubility, and stability. For instance, the crystallization and molecular packing of similar compounds are strongly affected by the types and orientations of functional groups, leading to diverse crystal structures (Plater et al., 2017) (Plater, Harrison, Machado de los Toyos, & Hendry, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methylpropylcarbamothioyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-8(2)7-13-12(19)14-11(16)9-3-5-10(6-4-9)15(17)18/h3-6,8H,7H2,1-2H3,(H2,13,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBUUOZPOUKSGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)

![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)

![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5172967.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)

![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5172980.png)

![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5172992.png)

![1-(2-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5173002.png)

![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5173007.png)

![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5173011.png)

![6-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid](/img/structure/B5173019.png)